
2-(4-Chlorophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C10H10ClO3- and its molecular weight is 213.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C11H13ClO3
- Molecular Weight : 228.67 g/mol
- CAS Number : 55162-41-9
The compound features a chlorophenoxy group that enhances its biological activity, particularly in lipid metabolism. Its structural similarities to other fibrates suggest potential therapeutic uses in managing lipid disorders.
Hypolipidemic Agent
2-(4-Chlorophenoxy)-2-methylpropanoate has been identified as a hypolipidemic agent, meaning it can help lower lipid levels in the blood. It interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Pharmaceutical Development
This compound is structurally related to established fibrate drugs like fenofibrate and clofibrate, which are used to treat dyslipidemia. Its derivatives have been investigated for their potential anticancer effects, showcasing versatility in pharmacological applications .
Research indicates that this compound exhibits anti-inflammatory properties and may influence metabolic pathways associated with obesity and diabetes . Studies have demonstrated its ability to modulate lipid profiles in experimental models of hyperlipidemia.
Synthesis Overview
Case Study 1: Lipid Metabolism Modulation
In a study examining the effects of various fibrates on lipid metabolism, this compound was shown to significantly reduce triglyceride levels in hyperlipidemic rat models. The mechanism involved activation of PPARα pathways, leading to enhanced fatty acid oxidation and reduced lipogenesis .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer properties of this compound's derivatives. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms, suggesting a promising avenue for further research in oncology .
属性
分子式 |
C10H10ClO3- |
|---|---|
分子量 |
213.64 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/p-1 |
InChI 键 |
TXCGAZHTZHNUAI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















